1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine
CAS No.:
Cat. No.: VC18154223
Molecular Formula: C13H20ClN3
Molecular Weight: 253.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20ClN3 |
|---|---|
| Molecular Weight | 253.77 g/mol |
| IUPAC Name | 1-[(2-chloropyridin-3-yl)methyl]-4-propylpiperazine |
| Standard InChI | InChI=1S/C13H20ClN3/c1-2-6-16-7-9-17(10-8-16)11-12-4-3-5-15-13(12)14/h3-5H,2,6-11H2,1H3 |
| Standard InChI Key | HLIMAIGRUWBJDX-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CCN(CC1)CC2=C(N=CC=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine belongs to the piperazine class of heterocyclic compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The molecule’s scaffold integrates two distinct substituents:
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A 2-chloropyridin-3-ylmethyl group attached to the N1 position, introducing aromaticity and potential hydrogen-bonding capabilities via the pyridine nitrogen and chlorine atom.
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A propyl chain at the N4 position, contributing hydrophobic character and influencing lipid solubility .
The spatial arrangement of these groups creates a stereoelectronically diverse framework, as evidenced by computational modeling of analogous piperazine derivatives .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀ClN₃ |
| Molecular Weight | 253.77 g/mol |
| CAS Number | 1479501-62-6 |
| XLogP3-AA (Predicted) | 3.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface | 15.5 Ų |
Data derived from Chemsrc and computational predictions.
Synthetic Pathways and Optimization
Primary Synthesis Route
The most plausible synthesis involves a nucleophilic substitution reaction between 4-propylpiperazine and 3-(chloromethyl)-2-chloropyridine:
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Alkylation of Piperazine:
This single-step protocol mirrors methods used for analogous N-alkylpiperazines, typically achieving yields of 60–75% under optimized conditions .
Purification Challenges
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Byproduct Formation: Competing N7-alkylation may occur if the chloropyridinylmethyl chloride exhibits poor regioselectivity.
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Chromatographic Resolution: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) effectively separates the target compound from unreacted starting materials .
Physicochemical and Pharmacokinetic Profiling
Solubility and Partitioning
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Aqueous Solubility: Predicted solubility in water is 0.12 mg/mL at 25°C (ALOGPS model).
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Lipophilicity: The calculated logP value of 3.2 suggests moderate membrane permeability, comparable to CNS-active drugs like trazodone (logP = 3.3) .
Metabolic Stability
In silico metabolism predictions (SwissADME) indicate potential oxidation sites:
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